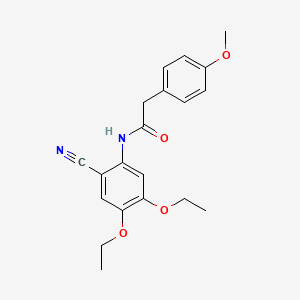![molecular formula C22H18N2O4S2 B3610534 N-[4-(anilinosulfonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3610534.png)
N-[4-(anilinosulfonyl)phenyl]-2-naphthalenesulfonamide
説明
N-[4-(anilinosulfonyl)phenyl]-2-naphthalenesulfonamide, commonly known as ANS, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to study protein folding, protein-protein interactions, and protein stability. ANS is a hydrophobic probe that binds to exposed hydrophobic patches on proteins, making it an ideal tool for studying protein structure and function. In
作用機序
ANS binds to exposed hydrophobic patches on proteins, resulting in a shift in its fluorescence emission spectrum. The shift in fluorescence emission spectrum is due to a change in the local environment surrounding the ANS molecule. The extent of the shift in fluorescence emission spectrum is dependent on the degree of exposure of the hydrophobic patch on the protein surface. This makes ANS a useful tool for studying protein conformational changes.
Biochemical and Physiological Effects
ANS has no known biochemical or physiological effects. It is not toxic to cells and does not interact with cellular components. ANS is a hydrophobic probe that binds to exposed hydrophobic patches on proteins, making it an ideal tool for studying protein structure and function.
実験室実験の利点と制限
ANS has several advantages for lab experiments. It is a hydrophobic probe that binds to exposed hydrophobic patches on proteins, making it an ideal tool for studying protein structure and function. ANS fluorescence is sensitive to changes in the local environment, such as changes in pH, temperature, and ionic strength. This makes it a useful tool for studying protein conformational changes. ANS is also relatively easy to use and does not require specialized equipment.
However, ANS also has some limitations for lab experiments. ANS fluorescence is sensitive to changes in the local environment, which can make it difficult to interpret the results of experiments. ANS can also bind to non-specific hydrophobic surfaces, which can lead to false positive results. Additionally, ANS is not suitable for studying proteins that do not have exposed hydrophobic patches.
将来の方向性
There are several future directions for ANS research. One area of research is the development of new fluorescent probes that can be used to study protein structure and function. Another area of research is the development of new methods for analyzing ANS fluorescence data. Finally, there is a need for more research on the use of ANS in vivo, as most studies to date have been performed in vitro.
Conclusion
In conclusion, N-[4-(anilinosulfonyl)phenyl]-2-naphthalenesulfonamide, commonly known as ANS, is a chemical compound that has been widely used in scientific research. ANS is a hydrophobic probe that binds to exposed hydrophobic patches on proteins, making it an ideal tool for studying protein structure and function. ANS fluorescence is sensitive to changes in the local environment, such as changes in pH, temperature, and ionic strength. This makes it a useful tool for studying protein conformational changes. ANS has several advantages for lab experiments, but also has some limitations. There are several future directions for ANS research, including the development of new fluorescent probes and new methods for analyzing ANS fluorescence data.
科学的研究の応用
ANS has been widely used in scientific research to study protein structure and function. It is commonly used to study protein folding, protein-protein interactions, and protein stability. ANS is a hydrophobic probe that binds to exposed hydrophobic patches on proteins, making it an ideal tool for studying protein structure and function. ANS fluorescence is sensitive to changes in the local environment, such as changes in pH, temperature, and ionic strength. This makes it a useful tool for studying protein conformational changes.
特性
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c25-29(26,23-19-8-2-1-3-9-19)21-14-11-20(12-15-21)24-30(27,28)22-13-10-17-6-4-5-7-18(17)16-22/h1-16,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSHRONIRWYQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3610472.png)
![N-(tert-butyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3610476.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3610487.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3610505.png)

![2-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3610519.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3610522.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610527.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3610539.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610561.png)
![N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide](/img/structure/B3610566.png)